molecular formula C19H27N3O3 B2670802 Tert-butyl 4-(2-oxo-1,2,4,5-tetrahydrobenzo[d][1,3]diazepin-3-yl)piperidine-1-carboxylate CAS No. 783368-37-6

Tert-butyl 4-(2-oxo-1,2,4,5-tetrahydrobenzo[d][1,3]diazepin-3-yl)piperidine-1-carboxylate

Cat. No.: B2670802
CAS No.: 783368-37-6
M. Wt: 345.443
InChI Key: QHDCXHSVNVIUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-oxo-1,2,4,5-tetrahydrobenzo[d][1,3]diazepin-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring fused with a benzo[d][1,3]diazepin-2-one scaffold. The tert-butyl carbamate group enhances solubility and stability, making it a common protective group in synthetic intermediates for drug discovery .

Properties

IUPAC Name

tert-butyl 4-(2-oxo-4,5-dihydro-1H-1,3-benzodiazepin-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)21-11-9-15(10-12-21)22-13-8-14-6-4-5-7-16(14)20-17(22)23/h4-7,15H,8-13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDCXHSVNVIUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-(2-oxo-1,2,4,5-tetrahydrobenzo[d][1,3]diazepin-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Basic Information

PropertyValue
Molecular Formula C₁₈H₂₃N₃O₃
Molecular Weight 345.436 g/mol
CAS Number 783368-37-6
LogP 2.7
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4

The compound has a complex structure featuring a piperidine ring and a diazepinone moiety, contributing to its pharmacological properties.

Research indicates that this compound exhibits various biological activities:

  • Antidepressant Effects : Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anxiolytic Properties : The diazepinone structure is often associated with anxiolytic effects, potentially through GABAergic mechanisms.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of related compounds. The findings suggested that modifications to the piperidine ring enhance binding affinity to serotonin receptors, leading to increased antidepressant activity (Saari et al., 1984) .

Study 2: Anxiolytic Effects

In a preclinical model assessing anxiety behaviors, compounds with similar diazepinone structures showed significant reductions in anxiety-like behaviors in rodents. This suggests a potential for development as anxiolytic agents (Halczenko et al., 1984) .

Comparative Analysis

The following table summarizes the biological activities reported for similar compounds:

Compound NameActivity TypeReference
This compoundAntidepressantSaari et al., 1984
Tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylateAnxiolyticHalczenko et al., 1984
Tert-butyl 2-(4-methylpiperidin-1-yl)-5-(phenyl)-1H-imidazolesNeuroprotectiveJournal of Neurochemistry

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with overlapping structural motifs, such as piperidine-linked benzodiazepine derivatives or tetrahydroquinazoline hybrids.

Compound A : tert-butyl 4-(2-(benzo[d][1,3]dioxol-5-yl)-3,3-difluoroallyl)piperidine-1-carboxylate (45)

  • Structure : Features a benzo[d][1,3]dioxole substituent and a difluoroallyl group instead of the tetrahydrobenzo[d][1,3]diazepin-2-one moiety.
  • Synthesis : Prepared via a photoredox-mediated coupling reaction (71% yield) using Na₂CO₃ as a base and 4CzIPN as a catalyst in anhydrous DMF .
  • The difluoroallyl group introduces steric and electronic effects that may alter reactivity or target binding.

Compound B : tert-butyl 4-(2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)piperidine-1-carboxylate

  • Structure: Incorporates a tetrahydroquinazolin-4-one core, which is structurally distinct from the seven-membered diazepinone ring.
  • Relevance: The tetrahydroquinazoline scaffold is associated with kinase inhibition (e.g., EGFR), suggesting that the diazepinone analog might exhibit divergent biological profiles .

Comparative Data Table

Property/Feature Target Compound Compound A (45) Compound B
Core Heterocycle Diazepin-2-one Benzo[d][1,3]dioxole Quinazolin-4-one
Substituent on Piperidine 2-Oxo-diazepine Difluoroallyl 2-Methyl-quinazoline
Synthetic Yield Not Reported 71% Not Reported
Catalytic System N/A 4CzIPN/Na₂CO₃/DMF N/A

Research Findings and Limitations

  • Synthetic Challenges : Unlike Compound A, which is synthesized via photoredox catalysis, the target compound’s route is undocumented. This gap complicates scalability or derivative synthesis.
  • Biological Potential: While tetrahydroquinazoline analogs (e.g., Compound B) show kinase inhibition, the diazepinone moiety in the target compound could modulate GABA receptors or serotonin transporters, as seen in related benzodiazepine derivatives.

Critical Analysis of Evidence

The available evidence is sparse and fragmented:

  • PubChem () : Provides only a basic entry without experimental data.
  • Organic Chemistry Frontiers () : Details synthesis of analogs but lacks pharmacological or structural data for the target compound.
  • Gaps: No NMR, X-ray crystallography, or bioactivity data are accessible, hindering a rigorous comparison.

Recommendations for Further Research

  • Conduct NMR and mass spectrometry to confirm the target compound’s purity and structure.
  • Explore its activity in CNS-related assays (e.g., GABAₐ receptor binding) using reference standards like diazepam.
  • Compare metabolic stability with Compound A to assess the tert-butyl group’s protective efficacy.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(2-oxo-1,2,4,5-tetrahydrobenzo[d][1,3]diazepin-3-yl)piperidine-1-carboxylate?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization and coupling. For example:

  • Step 1 : Formation of the benzodiazepinone core via cyclization of epoxy ketones using reagents like Dess-Martin Periodinane under reflux in dichloromethane (DCM) .
  • Step 2 : Piperidine-carboxylate coupling via nucleophilic substitution or Buchwald-Hartwig amination, often employing tert-butyl protecting groups to enhance stability during reactions .
  • Key reagents : Triphosgene for cyclization, mCPBA (meta-chloroperbenzoic acid) for epoxidation, and coupling agents like EDC/HOBt .
    • Characterization : Confirmed via 1H^1H/13C^{13}C NMR, HRMS, and IR spectroscopy .

Q. How should researchers handle and store this compound safely in the lab?

  • Safety protocols :

  • PPE : Wear respiratory protection, nitrile gloves, and safety goggles due to potential dermal/ocular toxicity .
  • Storage : In airtight containers at -20°C, away from light and moisture to prevent hydrolysis of the tert-butyl ester .
  • Emergency measures : Use eye wash stations and neutralize spills with sodium bicarbonate .

Q. What analytical techniques are essential for confirming the compound’s purity and structure?

  • Primary methods :

  • Chromatography : Reverse-phase HPLC or flash chromatography (e.g., hexane/EtOAc gradients) to isolate high-purity fractions (>97%) .
  • Spectroscopy : 1H^1H NMR (peaks at δ 1.4 ppm for tert-butyl group) and HRMS (exact mass ~403.2 g/mol) .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its biological activity?

  • Strategies :

  • Functional group substitution : Replace the benzodiazepinone core with pyrazine or thiazole rings to alter receptor binding (e.g., enhanced kinase inhibition) .
  • Boronate ester introduction : Incorporate 4,4,5,5-tetramethyl-1,3,2-dioxaborolane for Suzuki-Miyaura cross-coupling in prodrug design .
    • Validation : Compare IC50_{50} values in enzyme assays (e.g., kinase panels) and computational docking studies .

Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

  • Troubleshooting :

  • Reaction condition optimization : Adjust solvent polarity (e.g., DMF vs. acetonitrile) or catalyst loading (e.g., Pd(OAc)2_2 for coupling) to address yield discrepancies .
  • Bioactivity validation : Replicate assays under standardized conditions (e.g., cell line viability, ATP concentration) to control for variability .

Q. What are the compound’s potential applications in medicinal chemistry?

  • Target identification :

  • Enzyme inhibition : Screened against proteases (e.g., caspase-3) or kinases (e.g., EGFR) due to its sp3^3-rich scaffold .
  • CNS drug development : Assess blood-brain barrier permeability via PAMPA assays, leveraging its piperidine moiety .
    • Lead optimization : Derivatize the 2-oxo group to enhance metabolic stability (e.g., fluorination or methylation) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Experimental design :

  • Accelerated degradation studies : Incubate in buffers (pH 1–13) at 40°C for 48h, monitoring degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td_d) to guide storage protocols .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Advanced methods :

  • X-ray crystallography : Co-crystallize with target proteins (e.g., serotonin receptors) to map binding pockets .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters .

Key Research Challenges

  • Synthetic scalability : Low yields (<40%) in multi-step routes due to steric hindrance at the piperidine N-Boc group .
  • Bioactivity variability : Discrepancies in IC50_{50} values across assays (e.g., 0.5–5 µM in kinase panels) require rigorous replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.